(Dhq)2dpp
Description
Fundamental Principles of Asymmetric Synthesis and Chiral Catalysis
Asymmetric synthesis, also known as enantioselective synthesis, is a chemical transformation that converts an achiral or prochiral starting material into a chiral product in which one enantiomer is produced in unequal amounts compared to the other fishersci.cafishersci.com. The fundamental principle relies on the introduction of a chiral influence into the reaction system, which leads to diastereomeric transition states for the formation of the possible enantiomers. These diastereomeric transition states possess different energies, resulting in unequal rates of formation for the enantiomeric products and thus favoring the production of one over the other.
Chiral catalysis represents a highly efficient approach to asymmetric synthesis, where a substoichiometric amount of a chiral catalyst is employed to induce chirality in the product fishersci.com. This is often achieved by using a transition metal complexed with a chiral ligand fishersci.com. The chiral environment created by the ligand around the metal center influences the approach of the substrate and the subsequent bond-forming steps, dictating the stereochemical outcome.
The Pivotal Role of Chiral Ligands in Enantioselective Transformations
Chiral ligands are indispensable components in many asymmetric catalytic systems. They bind to a metal center, forming a chiral complex that acts as the catalyst fishersci.com. The structure and properties of the chiral ligand are critical in determining both the reactivity and, more importantly, the stereoselectivity of the catalytic reaction. By carefully designing or selecting a chiral ligand, chemists can control which face of a prochiral substrate reacts or which enantiomeric pathway is favored, leading to the preferential formation of a specific enantiomer. The development of innovative chiral ligands is therefore a strategic area of research in asymmetric catalysis.
Overview of (Dhq)2dpp as a Prominent Chiral Ligand in Organometallic Chemistry
This compound is a bidentate chiral ligand that has gained prominence in asymmetric synthesis, particularly within the realm of organometallic chemistry. Its full chemical name is 5,8-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,3-diphenylpyrazino[2,3-d]pyridazine, and it possesses the molecular formula C58H60N8O4. The ligand is derived from dihydroquinine (DHQ) and a pyrazino[2,3-d]pyridazine (B14761559) linker. As a chiral ligand, this compound is utilized to facilitate enantioselective transformations, notably the dihydroxylation of alkenes, which is crucial for synthesizing chiral vicinal diols.
Historical Development of this compound within the Sharpless Asymmetric Dihydroxylation Landscape
The Sharpless asymmetric dihydroxylation (AD) is a renowned reaction that allows for the enantioselective synthesis of 1,2-diols from prochiral olefins using osmium tetroxide as a catalyst in the presence of a chiral ligand and a stoichiometric oxidant. The development of this reaction, for which K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry, revolutionized asymmetric synthesis.
The initial iterations of the Sharpless AD utilized chiral ligands derived from cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), linked to a phthalazine (B143731) (PHAL) or pyrimidine (B1678525) core. These ligands, like (DHQ)2PHAL and (DHQD)2PHAL, became integral components of the commercially available AD-mix-α and AD-mix-β reagents, respectively, allowing for predictable control over the absolute stereochemistry of the diol product.
The development of this compound represents an evolution within this ligand design strategy, exploring different linker moieties beyond phthalazine or pyrimidine. The use of a pyrazino[2,3-d]pyridazine linker in this compound provides a distinct structural environment around the metal center compared to the PHAL ligands. Research has demonstrated that the choice of linker in these bis-cinchona alkaloid ligands can significantly impact the yield and enantioselectivity of the asymmetric dihydroxylation for various substrates. For instance, studies comparing different Sharpless DPP-linker ligand systems, including this compound and its pseudo-enantiomer (DHQD)2DPP, have shown their effectiveness in achieving high yields and enantiomeric excesses in the dihydroxylation of specific alkenes, sometimes exhibiting different or improved facial selectivities compared to the PHAL-ligands.
Detailed research findings on the application of this compound highlight its capability to induce high enantioselectivity in the dihydroxylation of certain alkene substrates. For example, in the asymmetric dihydroxylation of a specific alkene (referred to as alkene 16 in the source), the use of this compound resulted in the formation of the (R)-diol product in high yield and good enantiomeric excess. The pseudo-enantiomeric ligand, (DHQD)2DPP, under similar conditions, yielded the (S)-diol with comparable yield and enantioselectivity, demonstrating the predictable stereochemical control offered by these ligands.
The following table summarizes representative results obtained using this compound and (DHQD)2DPP in the asymmetric dihydroxylation of alkene 16:
| Ligand | Product Stereochemistry | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | (R)-diol | 98 | 88 |
| (DHQD)2DPP | (S)-diol | 98 | 90 |
*Data based on research findings for the dihydroxylation of alkene 16.
This data illustrates the effectiveness of this compound and its pseudo-enantiomer in facilitating highly selective dihydroxylation reactions, contributing to the broader utility of the Sharpless AD in accessing a variety of chiral building blocks.
Properties
Molecular Formula |
C58H60N8O4 |
|---|---|
Molecular Weight |
933.1 g/mol |
IUPAC Name |
5,8-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,3-diphenylpyrazino[2,3-d]pyridazine |
InChI |
InChI=1S/C58H60N8O4/c1-5-35-33-65-27-23-39(35)29-49(65)55(43-21-25-59-47-19-17-41(67-3)31-45(43)47)69-57-53-54(62-52(38-15-11-8-12-16-38)51(61-53)37-13-9-7-10-14-37)58(64-63-57)70-56(50-30-40-24-28-66(50)34-36(40)6-2)44-22-26-60-48-20-18-42(68-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,55-56H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,55+,56+/m0/s1 |
InChI Key |
ASIFOYYFJRZDEX-ACPVICQISA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dhq 2dpp and Structural Analogues
Retrosynthetic Analysis of the (Dhq)2dpp Structure
A retrosynthetic analysis of this compound suggests a disconnection at the ether linkages connecting the dihydroquinine units to the phthalazine (B143731) core. This approach breaks down the molecule into two key precursors: dihydroquinine (DHQ) and a suitably functionalized diphthalazine derivative, such as 1,4-dichlorophthalazine (B42487). researchgate.net The chiral information is inherent in the dihydroquinine building blocks, while the phthalazine provides the rigid linker and bidentate coordination site.
Precursor Chemistry: Synthesis from Dihydroquinine (DHQ) and Related Chiral Pool Building Blocks
Dihydroquinine (DHQ) is a naturally occurring cinchona alkaloid and serves as a readily available chiral pool building block for the synthesis of this compound and related ligands. smolecule.combuchler-gmbh.com DHQ is closely related to quinine, differing by the hydrogenation of the vinyl group. buchler-gmbh.com Other cinchona alkaloid derivatives, such as dihydroquinidine (B8771983) (DHQD), which is a diastereomer of DHQ, are used to synthesize pseudo-enantiomeric ligands like (DHQD)2DPP. buchler-gmbh.comnih.govevitachem.com The synthesis of DHQ derivatives often involves modifications at the C9 hydroxyl group. researchgate.net
Multistep Synthetic Routes to Access the Bis(phthalazine) Moiety (DPP)
The bis(phthalazine) moiety, often referred to as the DPP core in the context of these ligands (though distinct from diketopyrrolopyrrole pigments which also use the acronym DPP frontiersin.orgrsc.orgmdpi.comresearchgate.netsigmaaldrich.com), serves as the linker between the two chiral alkaloid units. Synthesis of substituted phthalazines can be achieved through various routes. One approach involves the reaction of bis-substituted isoindoline (B1297411) compounds with hydrazine (B178648) monohydrate. ohiolink.edu Another common method for preparing the 1,4-disubstituted phthalazine core used in this compound involves the reaction of 1,4-dichlorophthalazine with nucleophiles. researchgate.netmdpi.com
Ligand Assembly Strategies: Coupling of Chiral Alkaloid Derivatives with the Diphthalazine Core
The key step in the synthesis of this compound is the coupling of two equivalents of dihydroquinine with a 1,4-dihalophthalazine, typically 1,4-dichlorophthalazine. This reaction is often carried out under basic conditions to facilitate the nucleophilic attack of the dihydroquinine C9 oxygen atom on the electrophilic carbon atoms of the phthalazine ring. researchgate.net
A common procedure involves the reaction of dihydroquinine with 1,4-dichlorophthalazine in the presence of a base like potassium carbonate and potassium hydroxide (B78521) in refluxing toluene, yielding (Dhq)2PHAL (a closely related ligand with a phthalazine linker, often used interchangeably with this compound in literature referring to Sharpless ligands) in good yield. researchgate.net
Advanced Synthetic Techniques for this compound Modification and Derivatization
While the core structure of this compound is well-defined, advanced synthetic techniques can be applied to modify or derivatize the ligand for specific applications or to tune its properties. Modifications can occur on the dihydroquinine units or the phthalazine linker. Examples of potential modifications, based on related cinchona alkaloid ligands and DPP-containing compounds, could include:
N-Alkylation or N-Arylation: Modifying the nitrogen atoms on the alkaloid or phthalazine moieties. researchgate.netsigmaaldrich.com
Substitution on Aromatic Rings: Introducing various functional groups onto the phenyl or quinoline (B57606) rings of the dihydroquinine units or the phthalazine core to tune electronic and steric properties. researchgate.netsigmaaldrich.com
Linker Modifications: Synthesizing analogues with different linkers instead of phthalazine to alter the distance and orientation between the chiral units. evitachem.com
These modifications can influence the ligand's solubility, stability, and catalytic activity in asymmetric reactions.
Purification and Spectroscopic Characterization Protocols for this compound
Following synthesis, purification of this compound is crucial to obtain the ligand in high purity for effective asymmetric catalysis. Common purification techniques include:
Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts. smolecule.com
Recrystallization: This technique can be employed to further purify the solid product.
Spectroscopic characterization is essential to confirm the structure and purity of synthesized this compound. Typical spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to verify the molecular structure and identify the presence of impurities. tandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. tandfonline.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition. tandfonline.com
Optical Rotation: Measurement of optical rotation is critical to confirm the enantiomeric purity of the chiral ligand. tandfonline.com
Detailed research findings often include spectroscopic data to support the successful synthesis and characterization of this compound and its analogues. For instance, studies on related ligands provide examples of reported spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR) and melting points used for characterization. tandfonline.com
Applications of Dhq 2dpp in Sharpless Asymmetric Dihydroxylation Sad
Mechanistic Investigations of (Dhq)2dpp-Osmium Tetroxide Complexes
Mechanistic studies have been pivotal in understanding how this compound facilitates the asymmetric dihydroxylation. The ligand forms a complex with osmium tetroxide, creating a chiral environment that directs the approach of the alkene. alfa-chemistry.comorganic-chemistry.org
Elucidation of the Catalytic Cycle and Key Intermediates
The generally accepted catalytic cycle for the Sharpless AD reaction involving ligands like this compound begins with the rapid formation of a complex between the chiral ligand and osmium tetroxide. wikipedia.orgalfa-chemistry.com This complex then undergoes a [3+2] cycloaddition with the alkene substrate, forming a five-membered cyclic osmium(VI) intermediate, known as an osmylate ester. wikipedia.orgorganic-chemistry.orgwikidoc.org This step is crucial for transferring the chiral information from the ligand to the substrate. organic-chemistry.org
Following the cycloaddition, the osmium(VI) intermediate is hydrolyzed to release the vicinal diol product and a reduced osmium species, typically osmium(VI). wikipedia.orgwikidoc.org The stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), then reoxidizes the reduced osmium species back to osmium(VIII) tetroxide, allowing it to re-enter the catalytic cycle by complexing with the chiral ligand. wikipedia.orgorganic-chemistry.orgwikidoc.org
Key intermediates in this cycle include the initial chiral ligand-OsO₄ complex and the cyclic osmium(VI) diester formed by the cycloaddition with the alkene. The structure and stability of these intermediates, influenced by the this compound ligand, are critical in determining the reaction rate and stereochemical outcome.
Role of Ligand-Accelerated Catalysis in Rate Enhancement and Selectivity
The Sharpless AD reaction is a prime example of ligand-accelerated catalysis. core.ac.uk The presence of the chiral ligand, such as this compound, significantly increases the reaction rate compared to the uncatalyzed reaction with OsO₄ alone. organic-chemistry.orgharvard.edu This acceleration is attributed to the ligand coordinating to osmium tetroxide, which enhances its reactivity towards the alkene. harvard.edu
Beyond rate enhancement, the ligand's primary role is to induce asymmetry. The chiral pocket created by the this compound ligand forces the alkene to approach the OsO₄ from a specific trajectory, leading to selective formation of one enantiomer of the diol. alfa-chemistry.comuni-halle.de The ligand effectively lowers the activation energy for the desired enantioselective pathway while increasing the activation energy for the undesired pathway.
Pathways Leading to Enantioselectivity and Diastereoselectivity in Diol Formation
Enantioselectivity in this compound-mediated dihydroxylation arises from the preferential formation of one of the two possible diastereomeric osmium(VI) cyclic diester intermediates. The chiral structure of this compound dictates how the prochiral alkene aligns within the ligand-OsO₄ complex before the cycloaddition occurs. alfa-chemistry.comuni-halle.de
The generally accepted model for stereochemical prediction in Sharpless AD, often referred to as the Sharpless mnemonic, helps rationalize the observed enantioselectivity based on the relative sizes of the substituents on the alkene. For ligands derived from dihydroquinine, like this compound, the dihydroxylation typically occurs from the α-face (or bottom face) of the alkene when oriented according to the mnemonic. alfa-chemistry.comharvard.edu The pseudo-enantiomeric ligand derived from dihydroquinidine (B8771983), (DHQD)2DPP, typically directs dihydroxylation to the opposite face (β-face). alfa-chemistry.comnih.gov
Diastereoselectivity becomes relevant when the alkene substrate already possesses existing stereocenters. In such cases, the inherent chirality of the substrate can influence the stereochemical outcome, sometimes cooperating with or opposing the directing effect of the chiral ligand. Research findings often detail the diastereomeric ratios (dr) obtained for substrates with pre-existing chirality, highlighting the interplay between substrate control and reagent control. nih.govthieme-connect.com
Influence of Co-oxidants and Additives on Reaction Efficiency and Stereocontrol
The choice of co-oxidant is critical for regenerating the catalytic OsO₄ from the reduced osmium species. wikipedia.orgorganic-chemistry.org Commonly used co-oxidants include potassium ferricyanide (K₃Fe(CN)₆) and N-methylmorpholine N-oxide (NMO). wikipedia.orgalfa-chemistry.com Potassium ferricyanide is often used in biphasic solvent systems (e.g., t-BuOH/H₂O) and is typically the co-oxidant in AD-mix formulations. wikipedia.orgrroij.com NMO is often used in homogeneous systems. wikipedia.org
Additives also play important roles. Potassium carbonate (K₂CO₃) is included in AD-mixes to maintain a slightly basic pH, which favors the hydrolysis of the osmylate ester and the reoxidation of osmium. organic-chemistry.orgrroij.com Methanesulfonamide (B31651) (CH₃SO₂NH₂) is often added, particularly for less reactive or non-terminal alkenes, as it can accelerate the hydrolysis step of the catalytic cycle. wikipedia.orgrroij.com The solvent system, typically a mixture of a polar organic solvent (like t-BuOH) and water, also influences reaction rate and selectivity by affecting the solubility of reactants and intermediates. rroij.com
Substrate Scope and Stereochemical Control in this compound-Mediated Dihydroxylation
The this compound ligand, as part of the Sharpless AD system, exhibits a broad substrate scope, effectively dihydroxylating various types of alkenes with high enantioselectivity. acsgcipr.orgwikipedia.org The success of the reaction is influenced by the substitution pattern and electronic properties of the alkene. alfa-chemistry.com
Asymmetric Dihydroxylation of Monosubstituted and Disubstituted Alkenes
This compound is effective in the asymmetric dihydroxylation of both monosubstituted and disubstituted alkenes. For monosubstituted alkenes (terminal olefins), high enantiomeric excesses are generally achievable. libretexts.org
Disubstituted alkenes, including trans- and cis-isomers, as well as gem-disubstituted alkenes, can also be successfully dihydroxylated using this compound. Trans-disubstituted alkenes are often excellent substrates, frequently yielding products with very high enantioselectivity. alfa-chemistry.comthieme-connect.de For example, the dihydroxylation of (E)-stilbene with (DHQD)2PHAL (a related ligand) can yield the diol with >99.5% ee. thieme-connect.de While cis-disubstituted alkenes were historically considered less reactive or giving lower enantioselectivities compared to trans isomers, optimized conditions and ligand modifications have improved outcomes for this class of substrates. harvard.edurroij.com Gem-disubstituted alkenes are also viable substrates for the reaction. acsgcipr.org
The stereochemical outcome (which enantiomer is formed) is primarily controlled by the choice between the this compound (or related DHQ ligands like (DHQ)2PHAL) and the pseudo-enantiomeric (DHQD)2DPP (or (DHQD)2PHAL) ligands. alfa-chemistry.comnih.gov this compound typically leads to the diol with the opposite absolute configuration compared to that obtained with (DHQD)2DPP. nih.gov
Detailed research findings often present tables showing the enantiomeric excess (ee) and yield for the dihydroxylation of various alkene substrates using this compound or closely related ligands under specific conditions. For instance, studies have shown that this compound can yield diols with significant enantiomeric excess for specific substrates. nih.gov
Data on the dihydroxylation of representative alkene substrates using this compound or related DHQ ligands:
| Alkene Type | Example Substrate | Ligand | Co-oxidant | Additives | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Monosubstituted | (Example 1) | This compound | K₃Fe(CN)₆ | K₂CO₃, CH₃SO₂NH₂ | t-BuOH/H₂O | 0 | High | High | (Simulated) |
| Trans-Disubstituted | (Example 2) | This compound | K₃Fe(CN)₆ | K₂CO₃, CH₃SO₂NH₂ | t-BuOH/H₂O | 0 | High | High | (Simulated) |
| Cis-Disubstituted | (Example 3) | This compound | K₃Fe(CN)₆ | K₂CO₃, CH₃SO₂NH₂ | t-BuOH/H₂O | 0 | Moderate | Good | harvard.edurroij.com |
| Gem-Disubstituted | (Example 4) | This compound | K₃Fe(CN)₆ | K₂CO₃, CH₃SO₂NH₂ | t-BuOH/H₂O | 0 | Good | Good | acsgcipr.org |
| Allylic Alcohol | (Example 5) | (DHQ)2PHAL | K₃Fe(CN)₆ | K₂CO₃, CH₃SO₂NH₂ | t-BuOH/H₂O | 0 | High | >95 | harvard.edu |
| Allylic Benzoate | (Example 6) | (DHQD)2PHAL | K₃Fe(CN)₆ | K₂CO₃, CH₃SO₂NH₂ | t-BuOH/H₂O | 0 | High | >95 | wikipedia.org |
Note: The specific substrates and exact yield/ee values for "Example 1-4" would depend on the particular research paper cited. Examples 5 and 6 use related PHAL ligands but illustrate the typical performance with allylic substrates.
This table, if interactive, would allow users to filter by alkene type, ligand, or other parameters to view specific experimental results reported in the literature.
Stereoselective Conversion of Trisubstituted and Tetrasubstituted Olefins
The Sharpless Asymmetric Dihydroxylation reaction is effective for a wide range of alkene substitution patterns, including mono-, di-, tri-, and tetrasubstituted olefins wikipedia.org. However, achieving high enantioselectivity with trisubstituted and, particularly, tetrasubstituted olefins can be more challenging compared to less substituted alkenes. Bis-dihydroquinine ligands, such as (DHQ)2PHAL (a well-studied analogue of the requested ligand), have been developed and optimized to address the challenges posed by these more hindered substrates york.ac.uk.
For trisubstituted olefins, the reaction can proceed with good to high enantioselectivity depending on the specific substitution pattern and the choice of ligand and reaction conditions. The mnemonic device developed by the Sharpless group helps predict the stereochemical outcome based on the relative sizes of the substituents around the double bond core.ac.ukscribd.com. Placing the largest substituent in the "southwest" (SW) quadrant of a notional representation of the alkene dictates the face selectivity with different ligands core.ac.ukscribd.com. (DHQ)2PHAL, for instance, typically directs dihydroxylation to the α-face (bottom face) when the largest substituent is in the SW position core.ac.ukscribd.com.
Control over Regioselectivity and Enantiomeric Excess in Complex Substrates
In complex molecules containing multiple double bonds, the Sharpless AD reaction typically exhibits good chemoselectivity, preferentially dihydroxylating the more electron-rich double bond alfa-chemistry.comwikipedia.org. This intrinsic electronic bias can be advantageous in the synthesis of polyfunctionalized molecules.
Controlling both regioselectivity (which double bond reacts) and enantiomeric excess (the degree of stereoselectivity) in complex substrates is a key aspect of applying SAD in organic synthesis. The choice of the chiral ligand plays a pivotal role in both aspects. While the electronic nature of the alkene is a primary factor in regioselectivity, the steric and electronic properties of the ligand can influence which double bond is more favorably presented to the osmium center within the chiral environment, potentially altering the inherent regioselectivity in some cases.
Achieving high enantiomeric excess (ee) in complex substrates requires careful consideration of the substrate's structure and its interaction with the ligand. The rigid framework of bis-cinchona ligands like (DHQ)2PHAL creates a defined chiral pocket that guides the approach of the alkene to the osmium catalyst alfa-chemistry.comwikipedia.org. The specific arrangement of substituents on the alkene within this pocket determines the facial selectivity of the dihydroxylation. For complex substrates with multiple stereocenters or functional groups, these interactions can be intricate, and the optimal ligand and conditions may need to be empirically determined or predicted through computational modeling.
Research findings on related ligands indicate that factors such as temperature, solvent, concentration, and the presence of additives (like methanesulfonamide for certain substrates) can significantly impact both the reaction rate and enantioselectivity in the dihydroxylation of complex olefins rroij.comharvard.edu.
Structure-Activity Relationship Studies in this compound Ligand Design
Structure-Activity Relationship (SAR) studies on chiral ligands in asymmetric catalysis aim to understand how modifications to the ligand structure influence its performance in terms of activity, selectivity, and substrate scope. For bis-dihydroquinine ligands used in SAD, SAR studies focus on the impact of changes to both the cinchona alkaloid moieties and the linker connecting them. While specific SAR data for a ligand named "this compound" is not widely available, general principles derived from studies on similar bis-cinchona ligands, particularly those with diphthalazine linkers like (DHQ)2PHAL, can be discussed.
Impact of Cinchona Alkaloid Modifications on Enantioselectivity and Reactivity
The cinchona alkaloid units (derived from dihydroquinine in the case of (DHQ)2-based ligands) are the primary source of chirality in these ligands alfa-chemistry.comwikipedia.org. Modifications to the cinchona alkaloid structure can significantly impact the ligand's ability to induce asymmetry. Key areas of modification include:
Substituents on the Quinoline (B57606) Ring: The methoxy (B1213986) group at the 6' position of the quinoline ring is present in dihydroquinine-derived ligands. Variations in this substituent or its removal (as in ligands derived from cinchonine (B1669041) or cinchonidine) can alter the electronic properties of the ligand and its interaction with the metal center and the substrate, affecting both reactivity and enantioselectivity nih.govresearchgate.net.
Modifications at the C9 Hydroxyl Group: In bis-cinchona ligands, the cinchona alkaloid units are typically linked through the C9 hydroxyl group. The nature of this linkage (e.g., ether as in (DHQ)2PHAL) and any modifications near this position can influence the rigidity and conformation of the ligand, which in turn affects the shape and accessibility of the chiral pocket ncats.ionih.gov.
Stereochemistry of the Cinchona Core: The stereochemistry at the various chiral centers within the dihydroquinine core is fundamental to the ligand's handedness and its ability to induce a specific stereochemical outcome in the diol product alfa-chemistry.comwikipedia.org. Ligands derived from dihydroquinine (like (DHQ)2PHAL) typically give diols with opposite stereochemistry compared to those derived from dihydroquinidine ((DHQD)2PHAL), which is the pseudo-enantiomer wikipedia.orgalfa-chemistry.comwikipedia.org.
Studies on related ligands have shown that even subtle changes in the cinchona alkaloid structure can lead to significant differences in enantiomeric excess and reaction rates for various substrates researchgate.net.
Influence of the Biphenyl (B1667301) Core and Nitrogen Donors of the DPP Moiety
Assuming the "DPP" in "this compound" refers to a linker moiety, its structure and properties would significantly influence the ligand's performance. In the case of (DHQ)2PHAL, the phthalazine (B143731) linker provides a rigid scaffold that positions the two dihydroquinine units in a specific orientation, creating the chiral environment alfa-chemistry.com. The nitrogen atoms in the linker can also coordinate to the osmium metal center, further influencing the catalytic complex structure and reactivity.
If "this compound" were to incorporate a biphenyl core or a linker with nitrogen donors, SAR studies would investigate:
Rigidity and Length of the Linker: The distance and relative orientation of the two cinchona alkaloid units are dictated by the linker. A rigid linker, like phthalazine, is crucial for maintaining a well-defined chiral pocket alfa-chemistry.com. Variations in linker length or flexibility can alter the size and shape of this pocket, affecting substrate binding and stereocontrol.
Electronic Properties of the Linker: Substituents on the biphenyl core (if present) or the electronic nature of the atoms in the linker can influence the electron density around the coordinating nitrogen atoms, affecting their interaction with the osmium center. This can impact the stability and reactivity of the catalytic complex.
Spatial Arrangement of Nitrogen Donors: The position and orientation of nitrogen atoms capable of coordinating to the metal are critical. These interactions help to hold the osmium tetroxide and the alkene in the correct orientation for the dihydroxylation to occur enantioselectively.
SAR studies on related bis-cinchona ligands with different linkers (e.g., phthalazine, pyrimidine (B1678525), anthraquinone) have demonstrated that the linker structure has a profound impact on the ligand's effectiveness and the range of substrates it can dihydroxylate with high enantioselectivity york.ac.uksigmaaldrich.com. The optimal linker design is often dependent on the specific class of alkene being targeted.
Rational Design of this compound Analogues for Enhanced Performance
Rational design of chiral ligands for asymmetric catalysis involves using the insights gained from SAR studies and mechanistic understanding to synthesize new ligand structures with improved properties. For bis-dihydroquinine ligands like the one potentially represented by "this compound", rational design strategies aim to:
Enhance Enantioselectivity: By subtly altering the steric and electronic environment of the chiral pocket, designers can aim to increase the energy difference between the transition states leading to the major and minor enantiomers, thereby increasing the enantiomeric excess of the product. This might involve fine-tuning substituents on the cinchona units or the linker.
Improve Reactivity: Modifications can be made to increase the rate of the dihydroxylation reaction, which is particularly important for less reactive or hindered substrates. This could involve optimizing the coordinating ability of the ligand or increasing the accessibility of the active site.
Expand Substrate Scope: Ligand design can be tailored to specific classes of olefins that are challenging substrates for existing ligands, such as highly substituted or electron-deficient alkenes. This might involve designing linkers or cinchona modifications that facilitate productive interactions with these substrates.
Increase Ligand Stability and Recoverability: For practical applications, the stability and ease of recovery and recycling of the chiral ligand are important considerations. Rational design can explore modifications that improve these properties without sacrificing catalytic performance.
While specific examples of rational design efforts focused on a ligand explicitly named "this compound" are not widely reported, the principles of rational design based on SAR studies of related bis-dihydroquinine ligands, such as (DHQ)2PHAL, are well-established in the field of asymmetric catalysis nih.gov. This involves a combination of synthetic chemistry, detailed kinetic and mechanistic studies, and often computational modeling to predict the behavior of new ligand designs before their synthesis.
Computational and Theoretical Chemistry Approaches to Dhq 2dpp Catalysis
Quantum Chemical Investigations of (Dhq)2dpp-Metal Complexes
Quantum chemical methods, such as Density Functional Theory (DFT), are widely employed to investigate the electronic structure and properties of transition metal complexes relevant to catalysis. These studies provide a molecular-level understanding of how ligands like this compound interact with metal centers, influencing their reactivity and selectivity.
Density Functional Theory (DFT) Studies of Binding Modes and Geometries
DFT calculations are valuable for determining the preferred binding modes and equilibrium geometries of ligands coordinated to metal ions. mdpi.comresearchgate.net While specific detailed DFT studies solely focused on the binding modes and geometries of this compound with osmium or other relevant metal centers were not extensively detailed in the search results, general principles of DFT application to metal complexes apply. DFT can predict the lowest energy conformations of this compound when bound to a metal center, revealing the spatial arrangement of the ligand around the metal. This is crucial because the chiral scaffold of this compound dictates the approach of the substrate to the metal center, thereby influencing the stereochemical outcome of the reaction. alfa-chemistry.comwikipedia.org Studies on other metal-ligand complexes demonstrate that DFT can accurately reproduce experimental geometries and provide insights into the nature of metal-ligand bonding. mdpi.comresearchgate.netnih.gov
Molecular Orbital Analysis of Ligand-Metal Interactions and Electronic Structure
Molecular Orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of the electronic structure of metal-ligand complexes. libretexts.orgsolubilityofthings.comresearchgate.net This analysis helps to elucidate the nature of the bonding interactions between the metal center and the this compound ligand, including the contributions of sigma and pi bonding, and the extent of electron donation and back-donation. libretexts.orgresearchgate.net Understanding these interactions is vital for comprehending how the ligand modifies the electronic environment of the metal center and influences its catalytic activity and selectivity. libretexts.orgmdpi.com MO analysis can also reveal the frontier molecular orbitals (HOMO and LUMO) of the complex, which are often involved in the interaction with the substrate during the catalytic cycle. nih.gov While specific MO analysis data for this compound-metal complexes were not prominently featured in the search results, the general application of MO theory to transition metal complexes allows for the rationalization of their electronic structure and reactivity. libretexts.orgsolubilityofthings.comresearchgate.nete3s-conferences.org
Modeling of Transition States and Reaction Pathways in Asymmetric Dihydroxylation
Computational modeling of transition states and reaction pathways is essential for understanding the mechanism of asymmetric dihydroxylation catalyzed by this compound and for rationalizing the observed enantioselectivity. mit.edubeilstein-journals.orgfossee.inwikipedia.org
Identification of Enantioselectivity-Determining Transition States
Identifying and characterizing the transition states of the key steps in the catalytic cycle is paramount to understanding enantioselectivity. mit.edubeilstein-journals.orgfossee.in In Sharpless asymmetric dihydroxylation, the approach of the alkene to the metal-ligand complex and the subsequent formation of the cyclic osmate ester proceed through transition states that are influenced by the chiral ligand. alfa-chemistry.comwikipedia.orgnih.gov Computational studies, often using DFT, can locate and determine the energies of possible transition states leading to different enantiomeric products. mit.edubeilstein-journals.org The difference in energy between the lowest energy transition states for the formation of each enantiomer directly correlates with the enantiomeric excess observed experimentally. york.ac.uk While specific computational studies detailing the enantioselectivity-determining transition states specifically for this compound were not extensively found, studies on related chiral ligands in asymmetric dihydroxylation highlight the power of this approach in explaining stereochemical outcomes. york.ac.ukcardiff.ac.uk The proposed mechanisms for Sharpless dihydroxylation involve different possible transition state structures, and computational studies have contributed to the debate regarding concerted [3+2] versus stepwise [2+2] cycloaddition pathways. alfa-chemistry.comwikipedia.orgcardiff.ac.uk
QM/MM Methods for Simulating Complex Catalytic Environments
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for simulating chemical reactions in complex environments, such as in solution or in the presence of other molecules that are not directly involved in the bond-breaking and forming process but can influence the reaction through steric or electrostatic effects. mdpi.comfrontiersin.orgmpg.demdpi.com In the context of this compound catalysis, QM/MM methods can be used to model the catalytic system including the metal-ligand complex, the alkene substrate, solvent molecules, and potentially other additives like co-oxidants (e.g., potassium ferricyanide) or sulfonamides (e.g., methylsulfonamide). wikipedia.orgresearchgate.net This approach allows for a more realistic representation of the reaction environment, which can be crucial for accurately predicting reaction barriers and understanding the factors that influence enantioselectivity. mdpi.comfrontiersin.orgmdpi.com While specific QM/MM studies on this compound catalyzed dihydroxylation were not detailed in the search results, the general applicability of QM/MM to catalytic systems in complex environments makes it a relevant approach for gaining a more complete picture of the this compound catalyzed reaction. mdpi.comfrontiersin.orgmpg.demdpi.com
Conformational Analysis and Chiral Recognition Mechanisms of this compound
Understanding the conformational preferences of the chiral ligand this compound and how it recognizes and differentiates between the prochiral faces of the alkene substrate is fundamental to explaining enantioselectivity.
Conformational analysis using computational methods (such as molecular mechanics or DFT) can explore the various possible three-dimensional arrangements of the this compound ligand itself and when bound to the metal center. The flexibility of the ligand can lead to different conformations, some of which may be more catalytically active or selective than others. Chiral recognition involves specific non-covalent interactions between the chiral ligand and the prochiral substrate in the transition state. fossee.inyork.ac.uk These interactions, which can include pi-pi stacking, hydrogen bonding, or steric repulsions, guide the approach of the alkene to one face rather than the other, leading to the preferential formation of one enantiomer. york.ac.uk Computational studies can model these interactions within the transition state, providing insights into the specific contacts and forces that govern chiral recognition. fossee.inyork.ac.uk While detailed computational conformational analysis and chiral recognition mechanism studies specifically for this compound were not explicitly found, the principles of these computational approaches are directly applicable to understanding the behavior of this chiral ligand in asymmetric catalysis. fossee.in Studies on related chiral systems demonstrate how computational methods can reveal the subtle interplay of conformational preferences and non-covalent interactions that lead to high enantioselectivity. york.ac.uk
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found |
| Potassium osmate | 53393272 |
| Potassium ferricyanide (B76249) | 26250 |
| Methylsulfonamide | 72879 |
Data Table: Enantioselectivity in Asymmetric Dihydroxylation with (DHQ)2-PHAL (related ligand)
| Alkene Substrate | Ligand | Enantiomeric Excess (ee) | Citation |
| Example Alkene 1 | (DHQ)2-PHAL | High | alfa-chemistry.combeilstein-journals.org |
| Example Alkene 2 | (DHQ)2-PHAL | High | alfa-chemistry.combeilstein-journals.org |
Prediction of Stereochemical Outcomes and Enantiomeric Excess via Computational Models
Computational chemistry plays a crucial role in understanding the intricate mechanisms of asymmetric catalysis and predicting their stereochemical outcomes and enantiomeric excess (ee). For chiral organocatalysts like this compound, theoretical approaches, particularly Density Functional Theory (DFT), are extensively employed to model transition states and reaction pathways, providing insights into the factors governing enantioselectivity. dicp.ac.cnnih.govnih.govrsc.org
Predicting the stereochemical outcome in this compound-catalyzed reactions typically involves identifying and characterizing the transition states leading to the formation of each enantiomer of the product. DFT calculations can provide the relative energies of these competing transition states. The difference in free energy (ΔΔG‡) between the lowest energy transition states for the formation of the major and minor enantiomers is directly related to the enantioselectivity of the reaction. dicp.ac.cnnih.gov According to the Curtin-Hammett principle, if the interconversion of intermediates leading to the competing transition states is fast relative to the reaction rate, the enantiomeric excess can be predicted from the relative populations of these transition states using the Boltzmann distribution. dicp.ac.cn
The Boltzmann distribution relates the relative populations of two species (in this case, the transition states leading to each enantiomer) to their relative free energies:
where ΔΔG‡ is the difference in free energy between the two transition states, R is the ideal gas constant, and T is the temperature in Kelvin. The enantiomeric excess (ee) can then be calculated from the ratio of the enantiomers:
or, expressed in terms of the free energy difference:
where ΔG‡₁ and ΔG‡₂ are the free energies of the transition states leading to enantiomer 1 and enantiomer 2, respectively.
Computational studies on related chiral catalysts, such as BINOL-derived phosphoric acids and biisoquinoline N,N′-dioxides, have demonstrated the capability of DFT calculations to accurately predict stereochemical outcomes and quantitatively reproduce experimental enantiomeric excesses in many cases. dicp.ac.cnnih.govnih.gov These studies highlight the importance of accurately modeling key interactions within the transition state, including hydrogen bonding, π-π stacking, and steric repulsions, which are crucial for the chiral recognition and differentiation of the reaction pathways. dicp.ac.cnnih.gov
For this compound, computational models would focus on understanding how the dihydroquinidine (B8771983) and diphenylpyrimidine moieties cooperate to create a chiral environment around the reactive center. This involves exploring different binding modes of the substrates to the catalyst and identifying the lowest-energy transition states for the enantioselective step. Factors such as the conformation of the catalyst, the nature of the substrate, and the influence of the solvent are taken into account in these calculations.
While computational predictions of ee can be powerful, they are not without challenges. The accuracy of the predictions depends heavily on the chosen level of theory (functional and basis set), the appropriate consideration of solvent effects, and the thorough exploration of the conformational space of the transition states. nih.gov Despite these challenges, computational modeling serves as a valuable tool for rationalizing experimental observations, gaining mechanistic insights, and guiding the design of new and improved this compound-based catalysts.
Recent advancements also include the application of machine learning techniques to predict enantioselectivity based on computed molecular descriptors or reaction-based representations. epfl.chresearchgate.netrsc.org These data-driven approaches, often trained on datasets of computational or experimental results for various catalysts and substrates, hold promise for rapidly screening potential catalysts and predicting their performance, which could be applied to the development and optimization of this compound catalysis. epfl.ch
The following table illustrates a hypothetical comparison between computationally predicted and experimentally determined enantiomeric excess values for a reaction catalyzed by a this compound-like catalyst, demonstrating the typical output and validation of such computational studies.
| Substrate | Predicted ee (%) | Experimental ee (%) | ΔΔG‡ (kcal/mol) | Computational Method |
| Substrate A | 92 (R) | 89 (R) | 1.8 | DFT (Specifics) |
| Substrate B | 78 (S) | 75 (S) | 1.2 | DFT (Specifics) |
| Substrate C | 98 (R) | 97 (R) | 2.5 | DFT (Specifics) |
Note: This table presents illustrative data consistent with the types of comparisons found in computational studies of asymmetric catalysis and does not represent actual published data specifically for this compound unless cited.
Detailed research findings in the literature, when available for this compound or closely related systems, would include specific transition state structures, calculated interaction energies, and a detailed analysis of the non-covalent interactions responsible for the observed stereoselectivity. dicp.ac.cnnih.gov These data provide a molecular-level understanding of why one enantiomeric pathway is favored over the other.
Advanced Strategies and Emerging Research Directions for Dhq 2dpp Catalysts
Heterogenization and Immobilization of (Dhq)2dpp for Recyclable Catalysis
Homogeneous catalysts, while often providing high activity and selectivity, suffer from challenges in separation and recycling from reaction mixtures. Heterogenization and immobilization strategies aim to address these limitations by tethering the chiral ligand or its metal complex to a solid support or a soluble polymer, facilitating easier recovery and reuse of the catalyst without significant loss of activity or enantioselectivity.
Polymer-Supported this compound Ligands and Their Performance
Attaching this compound or related bis-cinchona alkaloid ligands to insoluble polymer supports allows for straightforward filtration and reuse of the catalyst. Various polymer matrices, such as polystyrene, poly(methyl methacrylate), and others, have been explored. The performance of these polymer-supported catalysts is influenced by factors such as the nature of the polymer backbone, the length and type of the tether linking the ligand to the polymer, and the loading of the ligand on the support. Ideally, a successful polymer-supported system should maintain the high enantioselectivity observed with the homogeneous catalyst while offering improved stability and recyclability.
PEGylation and Other Soluble Polymer-Supported Systems
Soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), offer an alternative to solid supports. PEG-supported catalysts retain some advantages of homogeneous systems, such as high reaction rates and accessibility of the active site, while allowing for easier separation from the reaction mixture through techniques like precipitation or membrane filtration. Research has explored this compound-PEG conjugates for use in asymmetric catalysis. epfl.ch These systems aim to combine the benefits of homogeneous catalysis with simplified catalyst recovery, contributing to more sustainable processes. epfl.ch
Mesoporous Material and Nanoparticle Supported this compound Catalysts
Immobilizing this compound on mesoporous materials (e.g., MCM-41, SBA-15) or nanoparticles (e.g., silica (B1680970) nanoparticles, magnetic nanoparticles) provides high surface area supports that can enhance catalyst loading and accessibility. These supports can also offer unique microenvironments that influence catalytic activity and selectivity. Catalysts supported on magnetic nanoparticles are particularly attractive due to the ease of separation using an external magnetic field. Research in this area focuses on developing robust immobilization techniques that prevent ligand leaching and maintain the chiral integrity of the catalyst.
Catalyst Regeneration and Reusability Studies for Sustainable Asymmetric Synthesis
A key aspect of developing sustainable catalytic processes is the ability to regenerate and reuse the catalyst multiple times without significant loss of activity or enantioselectivity. For this compound and its supported variants, regeneration strategies often involve simple filtration or precipitation followed by washing and drying. Reusability studies are conducted to evaluate the catalyst's performance over several catalytic cycles, monitoring yield and enantiomeric excess. Successful immobilization or heterogenization is crucial for achieving high turnover numbers (TON) and demonstrating the economic and environmental benefits of using this compound in large-scale asymmetric synthesis.
Kinetic Resolution and Dynamic Kinetic Resolution Strategies Employing this compound
Beyond the well-known asymmetric dihydroxylation, this compound and related ligands can be employed in kinetic resolution (KR) and dynamic kinetic resolution (DKR) processes. KR involves selectively reacting one enantiomer from a racemic mixture, leaving the other unreacted. DKR combines in situ racemization of the substrate with enantioselective catalysis, allowing for the conversion of the entire racemic mixture into a single enantiomer of the product. While less commonly reported than its use in dihydroxylation, the chiral environment provided by this compound could potentially be leveraged for enantioselective transformations in KR and DKR strategies, offering routes to enantiopure compounds from racemic starting materials.
Extension of this compound Applications Beyond Dihydroxylation
Exploration in Other Asymmetric Oxidation Reactions
Cinchona alkaloid-derived ligands, including those related to this compound, are well-known for their efficacy in asymmetric oxidation reactions, particularly the Sharpless asymmetric dihydroxylation and asymmetric aminohydroxylation of alkenes. nih.govnih.govCurrent time information in ضلع اوکاڑہ, PK.nih.gov These reactions enable the enantioselective synthesis of vicinal diols and chiral α-sulfonamido hydroxy compounds, respectively. nih.gov
While the search results predominantly highlight the use of this compound and related ligands like (DHQ)2PHAL and (DHQD)2PHAL in dihydroxylation, the broader application of cinchona alkaloid-based catalysts in other asymmetric oxidation reactions remains an area of interest. nih.govnih.govCurrent time information in ضلع اوکاڑہ, PK.nih.gov The precise scope of this compound's exploration in asymmetric oxidations beyond dihydroxylation and aminohydroxylation was not extensively detailed in the provided search results. However, the inherent chiral nature of the ligand and its demonstrated ability to induce asymmetry in oxidation suggest potential for its application or investigation in other oxidative transformations.
An example of the performance of DPP-linked dihydroquinine ligands in asymmetric dihydroxylation, as reported in the synthesis of Fridamycin E, demonstrates their catalytic capability in oxidation. In this specific synthesis, the asymmetric dihydroxylation of a key alkene intermediate using this compound as the ligand afforded the desired diol product in high yield and with good enantioselectivity.
| Ligand | Alkene Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| (DHQD)2DPP | Alkene 16 | (S)-diol (ent)-18 | 98 | 90 |
| This compound | Alkene 16 | (R)-diol 18 | 98 | 88 |
Table 1: Performance of DPP-linked ligands in the asymmetric dihydroxylation of Alkene 16.
This data exemplifies the ability of this compound and its pseudo-enantiomer (DHQD)2DPP to effectively catalyze asymmetric oxidation, providing a basis for exploring their potential in other oxidation reactions where chiral induction is required.
Potential as a Chiral Ligand in Non-Oxidative Asymmetric Transformations
Chiral ligands derived from cinchona alkaloids have demonstrated utility in various asymmetric transformations beyond oxidation. For instance, related ligands have been successfully employed in copper(I)-catalyzed azide–alkyne cycloaddition reactions, which are non-oxidative processes. nih.gov Additionally, cinchona alkaloid-based ligands have been explored in asymmetric hydrogenation, another significant class of non-oxidative asymmetric catalysis. nih.gov The formation of chiral aggregates involving cinchona alkaloid ligands has also shown promise in influencing enantioselectivity in reactions like the Diels–Alder reaction.
While these examples highlight the potential of cinchona alkaloid frameworks in non-oxidative asymmetric catalysis, specific detailed research findings on the use of this compound as a chiral ligand in non-oxidative asymmetric transformations were not prominently featured in the provided search results. However, given its structure as a bidentate chiral ligand, this compound possesses the fundamental characteristics that could allow it to coordinate with various metal centers and potentially catalyze a range of non-oxidative asymmetric reactions. The exploration of this compound in transformations such as asymmetric hydrogenation, carbon-carbon bond formation reactions, or cycloadditions represents a potential area for future research to expand its synthetic utility.
Integration of this compound with Flow Chemistry and Continuous Processing
Flow chemistry and continuous processing have emerged as powerful methodologies in organic synthesis, offering advantages such as improved reaction control, enhanced safety, higher efficiency, and scalability compared to traditional batch processes. These techniques are increasingly being adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Benefits include precise control over reaction parameters like temperature, pressure, and residence time, which can significantly impact reaction selectivity and yield.
While the advantages of integrating asymmetric catalysis with flow chemistry are evident, specific information detailing the integration of this compound catalysts with flow chemistry or continuous processing setups was not found in the provided search results. The literature discusses the general application of flow chemistry in asymmetric synthesis and highlights its benefits for various reaction types. However, the specific challenges and opportunities associated with implementing this compound-catalyzed reactions, such as asymmetric dihydroxylation, in a continuous flow environment were not described.
Conclusion and Future Outlook
Summary of Key Academic Contributions and Mechanistic Insights
(Dhq)2dpp has primarily found application as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its academic contribution lies in demonstrating the efficacy of combining the structural motifs of cinchona alkaloids and diphosphines to create highly effective chiral environments around a metal center. These ligands have been notably employed in reactions such as the Sharpless asymmetric dihydroxylation (AD), where bis-cinchona alkaloid derivatives are known to accelerate the reaction rate and induce high enantioselectivity. wikipedia.orgwikipedia.org The mechanism in such cases typically involves the coordination of the ligand to a metal (e.g., osmium in AD), followed by the binding and stereoselective functionalization of the substrate within the chiral pocket created by the ligand. The interplay between the rigid cinchona framework and the flexible diphosphine linker is crucial for positioning the substrate correctly for stereospecific bond formation. While specific detailed mechanistic studies solely focused on this compound are less commonly highlighted in broad reviews, the principles established for related bis-cinchona ligands and diphosphine metal complexes provide a strong foundation for understanding its behavior. The bite angle of the diphosphine component, for instance, is known to influence the geometry of the metal complex and, consequently, the activity and selectivity of the catalyst. americanelements.comereztech.com
Persistent Challenges and Opportunities for Fundamental Research
Despite the successes achieved with this compound and similar ligands, several challenges persist in their broader application and in fundamental research. One major challenge is the fine-tuning of the ligand structure to achieve high enantioselectivity and activity across a wide range of substrates. Minor variations in substrate structure can sometimes lead to a significant drop in enantiomeric excess. Understanding the subtle non-covalent interactions between the ligand, substrate, and metal center at the transition state remains an area requiring further fundamental research. epfl.ch Catalyst stability and recyclability are also practical challenges that need to be addressed for industrial applications. Opportunities for fundamental research lie in employing advanced computational methods to predict and understand the complex factors governing chiral induction. epfl.ch Exploring the impact of the diphosphine backbone's flexibility and electronic properties on catalytic performance, beyond the commonly used DPPP linker, presents another avenue for investigation.
Future Trajectories in this compound Ligand Development and Catalytic Applications
Future trajectories in the development of this compound and related ligands are likely to focus on several key areas. One direction involves the rational design of ligands with tailored structures to improve substrate scope and selectivity. This could include modifying the electronic and steric properties of the diphenylphosphino groups or altering the linker length and rigidity. americanelements.comereztech.com Another promising area is the development of immobilized or supported versions of this compound catalysts to facilitate separation and recycling, contributing to more sustainable chemical processes. wikipedia.org The concept of designing ligands with switchable or responsive properties, for instance, those whose conformation and catalytic activity can be controlled by external stimuli like cations, as seen with some crown ether-containing diphosphines, could also be explored for this compound derivatives. ereztech.com Expanding the catalytic applications of this compound beyond established reactions like dihydroxylation to new asymmetric transformations, such as asymmetric hydrogenation of challenging substrates or novel carbon-carbon bond forming reactions, represents a significant future opportunity. wikipedia.org
Here is a summary of a known application:
| Catalytic Application | Typical Outcome (Enantioselectivity) | Relevant Source |
| Asymmetric Dihydroxylation | High enantioselectivity for certain alkenes wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |
Q & A
What are the key methodological considerations for synthesizing (Dhq)2dpp in a laboratory setting?
Basic Research Question
Synthesizing this compound requires rigorous control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to ensure reproducibility. A pre-test/post-test experimental design with a nonequivalent control group is recommended to isolate variables affecting yield and purity . Chromatographic techniques (HPLC, TLC) should be used to monitor intermediates, while spectroscopic methods (NMR, FTIR) validate structural integrity. Documenting deviations in procedural steps is critical for troubleshooting batch inconsistencies .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Advanced Research Question
Contradictions in spectroscopic data often stem from differences in sample preparation (e.g., solvent effects, crystallization conditions) or instrument calibration. To address this:
- Conduct a meta-analysis of published spectra, noting solvent systems and measurement parameters.
- Replicate experiments under standardized conditions, using internal reference compounds (e.g., deuterated solvents for NMR).
- Apply multivariate statistical analysis (PCA or PLS) to identify latent variables influencing spectral shifts .
This approach aligns with evidence-based inquiry principles, linking discrepancies to methodological variability rather than structural anomalies .
What theoretical frameworks are most relevant for studying this compound’s electronic properties?
Advanced Research Question
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are foundational for modeling this compound’s electronic transitions and excited-state behavior. Researchers should:
- Validate computational models against experimental UV-Vis and fluorescence spectra.
- Incorporate solvent effects using polarizable continuum models (PCMs).
- Cross-reference results with X-ray crystallography data to assess molecular geometry accuracy .
Linking computational outcomes to empirical observations ensures alignment with scientific inquiry principles that prioritize theory-experiment synergy .
How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
Basic Research Question
A factorial design is optimal for evaluating stability:
- Variables : Temperature (25–60°C), humidity (30–90% RH), and light exposure (UV vs. visible).
- Metrics : Degradation kinetics (via HPLC), colorimetric assays for oxidation products.
- Controls : Include inert atmosphere (N₂) samples to isolate oxidative vs. hydrolytic pathways.
Documentary analysis of degradation byproducts using mass spectrometry (HRMS) provides mechanistic insights .
What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?
Advanced Research Question
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance practicality and innovation:
- Feasibility : Compare limits of detection (LOD) across techniques (e.g., LC-MS vs. fluorescence).
- Novelty : Explore hyphenated methods (e.g., LC-NMR-MS) for simultaneous structural and quantitative analysis.
- Ethical : Ensure compliance with solvent waste regulations during large-scale analyses.
Cross-validate results with orthogonal methods to mitigate technique-specific biases .
How can interdisciplinary approaches enhance the study of this compound’s biological interactions?
Advanced Research Question
Integrate biophysical (surface plasmon resonance), biochemical (enzyme inhibition assays), and computational (molecular docking) methods:
- Use SPR to quantify binding affinities with target proteins.
- Correlate docking scores with experimental IC₅₀ values to validate predictive models.
- Apply bibliometric analysis to identify understudied pathways (e.g., oxidative stress modulation) .
This aligns with evidence-based frameworks that emphasize methodological triangulation .
What strategies are effective for formulating hypotheses about this compound’s structure-activity relationships (SAR)?
Basic Research Question
Leverage the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : Specific molecular targets (e.g., kinases, receptors).
- Intervention : Structural modifications (e.g., halogen substitution).
- Comparison : Benchmark against known analogs (e.g., this compound vs. (Dhb)2dpp).
- Outcome : Changes in binding affinity or catalytic inhibition.
Use QSAR models to prioritize synthetic targets, reducing trial-and-error experimentation .
How should researchers address ethical considerations in studies involving this compound and human-derived samples?
Advanced Research Question
Adhere to institutional review board (IRB) protocols for human subject research:
- Participant Selection : Define exclusion criteria (e.g., pre-existing metabolic conditions) to minimize confounding variables.
- Data Anonymization : Use coded identifiers for biological samples.
- Informed Consent : Disclose potential risks of metabolite analysis in urine/blood.
Incorporate documentary analysis of historical toxicity data to justify safe exposure thresholds .
What statistical methods are appropriate for analyzing dose-response data in this compound pharmacological assays?
Advanced Research Question
Non-linear regression (e.g., sigmoidal curve fitting) is standard for IC₅₀/EC₅₀ determination. For heterogeneous datasets:
- Apply mixed-effects models to account for inter-experimental variability.
- Use bootstrap resampling to estimate confidence intervals for small sample sizes.
- Validate assumptions of normality via Shapiro-Wilk tests.
Report effect sizes (Cohen’s d) to contextualize biological significance .
How can researchers optimize peer review responses for this compound-related manuscripts?
Basic Research Question
Anticipate critiques about methodological rigor:
- Preemptively address potential confounders (e.g., solvent residues in NMR samples).
- Include raw data appendices for transparency.
- Cite foundational studies using bibliometric tools to ensure comprehensive literature coverage.
Adopt a structured rebuttal format, aligning responses with reviewer concerns while adhering to journal guidelines .
Notes on Methodology and Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
